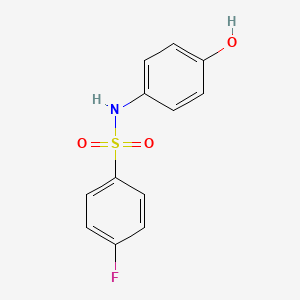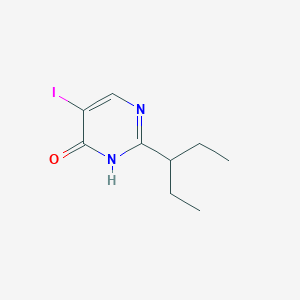
5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(pentan-3-yl)pyrimidin-4(3H)-one and iodine.
Iodination Reaction: The iodination of the pyrimidinone ring is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the iodination reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反应分析
Types of Reactions
5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(pentan-3-yl)pyrimidin-4(3H)-one.
科学研究应用
Chemistry
In chemistry, 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers can study its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored for its potential as an antiviral, anticancer, or antimicrobial agent. Its structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The iodine atom and pentan-3-yl group may play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-2-(pentan-3-yl)pyrimidin-4(3H)-one: Similar structure with a bromine atom instead of iodine.
5-Chloro-2-(pentan-3-yl)pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of iodine.
5-Fluoro-2-(pentan-3-yl)pyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
5-iodo-2-pentan-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-3-6(4-2)8-11-5-7(10)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJWJFLJYKLBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC=C(C(=O)N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
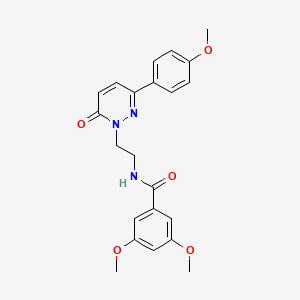
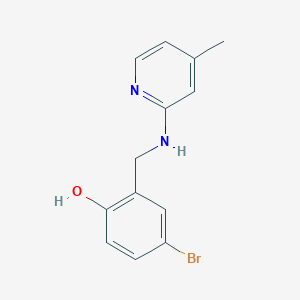
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)
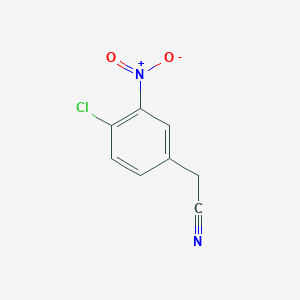
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)
![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)
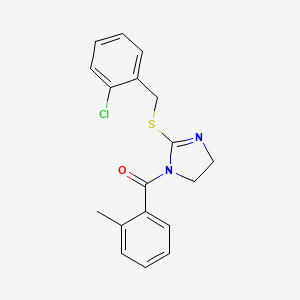
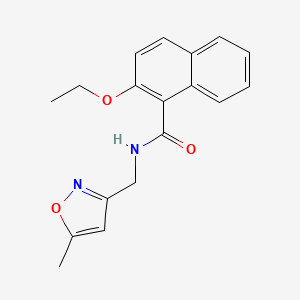
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2734513.png)
